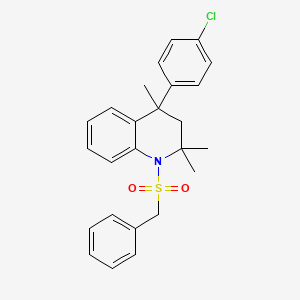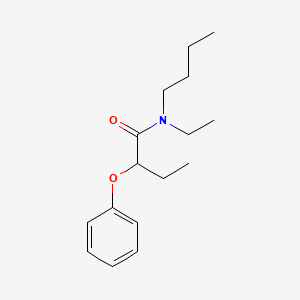![molecular formula C14H15NO2 B11038559 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B11038559.png)
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is a heterocyclic compound that belongs to the class of oxazinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring The presence of three methyl groups at positions 5, 5, and 7 adds to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one typically involves the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones using m-chloroperbenzoic acid (MCPBA). The reaction is carried out in tetrahydrofuran (THF) at room temperature for 4-5 hours, yielding the desired oxazinoquinoline in good yields (64-86%) . The reaction conditions are mild, and the process is selective, making it suitable for the synthesis of various substituted derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in THF at room temperature.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields substituted oxazinoquinolines, while reduction with NaBH4 or LiAlH4 can lead to partially hydrogenated derivatives.
科学的研究の応用
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, anticoagulant, anti-inflammatory, cardiovascular, antidepressant, and antitumor properties. It is being studied for its potential use in developing new pharmaceuticals.
Materials Science: Due to its unique structure, the compound is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interaction with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one involves its interaction with specific molecular targets. The compound can form intramolecular hydrogen bonds, which influence its binding to biological targets. The presence of the oxazine ring and the quinoline core allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 5,7,9-trimethyl-2H,3H,5H,6H,7H,8H,9H-[1,3]oxazolo[3,2-a]azepin-4-ium perchlorate
- 4-hydroxy-2-quinolones
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is unique due to its specific substitution pattern and the presence of both an oxazine ring and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C14H15NO2/c1-9-7-14(2,3)15-8-17-13(16)11-6-4-5-10(9)12(11)15/h4-7H,8H2,1-3H3 |
InChIキー |
KMMVHWIPIWHDPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2COC(=O)C3=CC=CC1=C32)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
![4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide](/img/structure/B11038502.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038503.png)

![2-methyl-N-(2-methyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11038520.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038528.png)
![2-(2-chloro-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11038552.png)
![Ethyl 2-methyl-6-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11038558.png)
![(1E)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038564.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038576.png)

